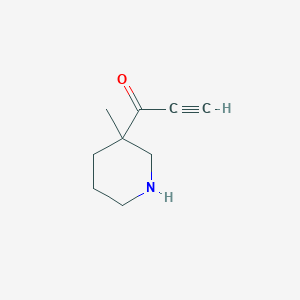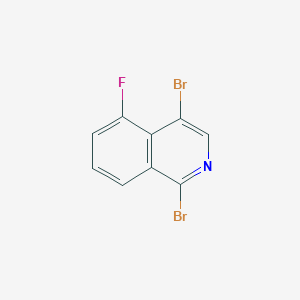
1,4-Dibromo-5-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-5-fluoroisoquinoline: is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic ring fused with a benzene ring. The presence of bromine and fluorine atoms in the isoquinoline ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-5-fluoroisoquinoline can be synthesized through several synthetic routes. One common method involves the bromination of 5-fluoroisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography or recrystallization, ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dibromo-5-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., dimethylformamide) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or stannanes, and a base (e.g., potassium phosphate) in an organic solvent (e.g., toluene) under inert atmosphere.
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas or other reducing agents like sodium borohydride in an appropriate solvent.
Major Products Formed:
Substitution Reactions: Substituted isoquinolines with various functional groups replacing the bromine atoms.
Cross-Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.
Reduction Reactions: 5-Fluoroisoquinoline or partially reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,4-Dibromo-5-fluoroisoquinoline is used as a building block in organic synthesis to create more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules. Its derivatives are explored for their potential as drug candidates in the treatment of various diseases.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1,4-dibromo-5-fluoroisoquinoline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
5-Fluoroisoquinoline: Lacks the bromine atoms, making it less reactive in certain substitution and cross-coupling reactions.
1,4-Dibromoisoquinoline: Lacks the fluorine atom, which may reduce its biological activity and electronic properties.
1-Bromo-5-fluoroisoquinoline:
Uniqueness: 1,4-Dibromo-5-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms in the isoquinoline ring. This combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H4Br2FN |
|---|---|
Molekulargewicht |
304.94 g/mol |
IUPAC-Name |
1,4-dibromo-5-fluoroisoquinoline |
InChI |
InChI=1S/C9H4Br2FN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H |
InChI-Schlüssel |
FSDZYJKUSRNKED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)C(=CN=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



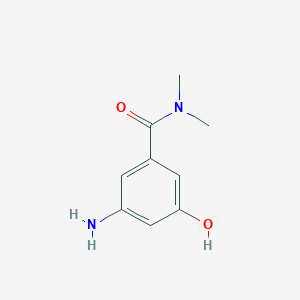
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea](/img/structure/B13196928.png)
![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)
![3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196934.png)

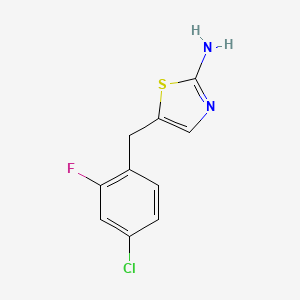

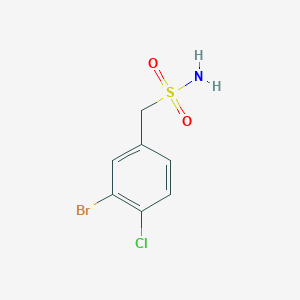

![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)

